N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Methyl Group: The methyl group is introduced at the 6th position of the benzothiazole ring using methylating agents such as methyl iodide.
Attachment of Phenoxy Group: The phenoxy group is attached to the acetamide moiety through a nucleophilic substitution reaction.
Incorporation of Pyridin-3-ylmethyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy or pyridin-3-ylmethyl groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the acetamide bond and formation of corresponding acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction conditions such as reflux or microwave irradiation .
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Cancer Research: It has been evaluated for its cytotoxic activity against various cancer cell lines, including HepG2 and MDA-MB-231, indicating potential as an anticancer agent.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets, aiding in the design of more potent derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . For its anticancer activity, the compound targets VEGFR2, a receptor involved in angiogenesis, thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide can be compared with other benzothiazole derivatives such as:
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound also exhibits cytotoxic activity against cancer cell lines but has different substituents on the benzothiazole ring.
N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide: This derivative has a thiocyanate group, which imparts different chemical reactivity and biological activity.
N-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: This compound shows higher inhibition on VEGFR2 compared to the target compound.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-16-9-10-19-20(12-16)28-22(24-19)25(14-17-6-5-11-23-13-17)21(26)15-27-18-7-3-2-4-8-18/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIHVVFODWJILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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